molecular formula C26H22N8 B2621187 N-[1,2-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(phenylamino)ethyl]aniline CAS No. 151257-56-6

N-[1,2-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(phenylamino)ethyl]aniline

Cat. No.: B2621187
CAS No.: 151257-56-6
M. Wt: 446.518
InChI Key: SPFMPCBCDSGWKT-UHFFFAOYSA-N
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Description

N-[1,2-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(phenylamino)ethyl]aniline is a complex organic compound featuring benzotriazole moieties. Benzotriazole derivatives are known for their unique physicochemical properties, including excellent leaving group ability, electron-donating or electron-withdrawing character, and stabilization of radicals . These properties make benzotriazole derivatives versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,2-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(phenylamino)ethyl]aniline typically involves the reaction of 1H-benzotriazole with appropriate aniline derivatives under controlled conditions. The benzotriazole fragment can be introduced into the molecule through various reactions, activating it toward numerous transformations . The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of benzotriazole derivatives, including this compound, involves large-scale synthesis using readily available starting materials. The process is designed to be cost-effective and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1,2-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(phenylamino)ethyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding quinones, while reduction reactions can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[1,2-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(phenylamino)ethyl]aniline involves its interaction with molecular targets and pathways. The benzotriazole moieties can stabilize radicals and facilitate electron transfer processes, making the compound effective in various chemical and biological contexts . The specific molecular targets and pathways depend on the application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzotriazole derivatives, such as:

Uniqueness

N-[1,2-Bis(1H-1,2,3-benzotriazol-1-yl)-2-(phenylamino)ethyl]aniline is unique due to its specific substitution pattern and the presence of phenylamino groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it suitable for specialized applications in various fields .

Properties

IUPAC Name

1,2-bis(benzotriazol-1-yl)-N,N'-diphenylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N8/c1-3-11-19(12-4-1)27-25(33-23-17-9-7-15-21(23)29-31-33)26(28-20-13-5-2-6-14-20)34-24-18-10-8-16-22(24)30-32-34/h1-18,25-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFMPCBCDSGWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(C(NC2=CC=CC=C2)N3C4=CC=CC=C4N=N3)N5C6=CC=CC=C6N=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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